3'-Methylflavone
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Overview
Description
3’-Methylflavone is a type of flavonoid, a class of polyphenolic compounds widely distributed in plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. 3’-Methylflavone, specifically, has been studied for its potential therapeutic applications due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methylflavone typically involves the modification of the benzopyrone ring. One common method includes the reaction of 2-hydroxy-3-propionyl methyl benzoate with benzoyl chloride and sodium benzoate at high temperatures (around 190°C). This method, however, has limitations due to the harsh reaction conditions and the difficulty in industrial scalability .
Industrial Production Methods
Industrial production of 3’-Methylflavone often involves more efficient and scalable methods. For instance, the preparation of 3’-Methylflavone-8-carboxylic acid, an intermediate in the synthesis of flavoxate hydrochloride, has been optimized to achieve high yield and purity with lower production risks and costs .
Chemical Reactions Analysis
Types of Reactions
3’-Methylflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 3’-Methylflavone into its corresponding dihydroflavone.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the flavone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted flavones, dihydroflavones, and quinones, each with distinct biological activities .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3’-Methylflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
3’-Methylflavone can be compared with other flavonoids such as quercetin, myricetin, and apigenin:
Myricetin: Exhibits potent antioxidant and anticancer activities, similar to 3’-Methylflavone, but with different molecular targets.
3’-Methylflavone stands out due to its unique substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H12O2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(3-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O2/c1-11-5-4-6-12(9-11)16-10-14(17)13-7-2-3-8-15(13)18-16/h2-10H,1H3 |
InChI Key |
WJGAPNSNJXZBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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